2-methyl-N-[(E)-(5-methylfuran-2-yl)methylidene]-5-nitroaniline
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Overview
Description
2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a nitro group, and an aniline moiety. Furan derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline typically involves the condensation of 2-methyl-5-nitroaniline with 5-methyl-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, chromium trioxide
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Amino derivatives
Reduction: Furanones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and aniline moiety can also participate in binding interactions with proteins and nucleic acids, modulating their functions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-nitroaniline
- 5-methyl-2-furaldehyde
- 2-methyl-N-[(5-nitro-2-furyl)methylene]aniline
Uniqueness
2-methyl-N-[(5-methyl-2-furyl)methylene]-5-nitroaniline is unique due to the presence of both a furan ring and a nitro group, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-11(15(16)17)7-13(9)14-8-12-6-4-10(2)18-12/h3-8H,1-2H3 |
InChI Key |
GNQBJYJFJWUGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(O2)C |
Origin of Product |
United States |
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